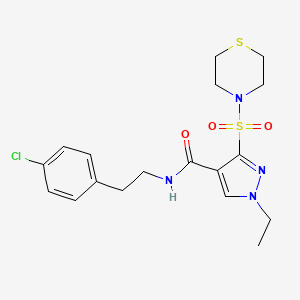

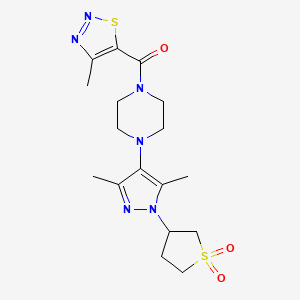

![molecular formula C14H12N2OS B2551174 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-81-8](/img/structure/B2551174.png)

6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing both imidazole and thiazole rings. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the formation of the imidazole ring followed by the introduction of the thiazole moiety. In the case of 6-substituted derivatives, various substituents can be introduced at the 6-position to modify the compound's properties. For example, electrophilic substitution at position 5 has been studied, and it was found that different substituents at the 6-position can significantly affect the rate of substitution reactions .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, showing that it crystallizes in the monoclinic space group with specific cell dimensions and is stabilized by intermolecular interactions .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo a range of chemical reactions, including electrophilic substitution, as mentioned earlier. The presence of a formyl group at position 5 introduces additional reactivity, allowing for further functionalization of the molecule. For example, the 5-formyl derivatives exhibit mesomerism and can adopt different conformations in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by the nature of the substituents on the heterocyclic core. Electrophilic substitution studies have provided insights into the reactivity patterns of these compounds, and the presence of electron-donating or electron-withdrawing groups can significantly alter their chemical behavior. The stability of these compounds can also vary, with some derivatives being unstable under certain conditions .

Scientific Research Applications

Luminescence Sensing

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, which exhibited potential as fluorescence sensors for benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

Synthesis of New Spin Probes

Kirilyuk et al. (2003) worked on the synthesis of pH-sensitive spin probes using a process that involved 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oximes (Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).

Electrophilic Substitution Studies

O'daly et al. (1991) studied the electrophilic substitution at position 5 in imidazo[2,1-b]thiazoles, which included compounds with similar structures to the one (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Synthesis of Imidazo[4,5-b]pyridines

Perandones & Soto (1997) prepared imidazo[4,5-b]pyridine derivatives using aminoimidazolecarbaldehydes, demonstrating a possible synthetic application (Perandones & Soto, 1997).

Anti-HIV Activity

Brukštus, Melamedaite, & Tumkevičius (2000) synthesized benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines with anti-HIV activity (Brukštus, Melamedaite, & Tumkevičius, 2000).

Novel Synthesis Techniques

Mahdavi et al. (2012) developed a one-pot, four-component synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives (Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012).

Mechanism of Action

Target of Action

Similar imidazo[2,1-b]thiazole-based compounds have been reported to exhibit anticancer activities , suggesting potential targets could be within cancer-related pathways.

Mode of Action

Related imidazo[2,1-b]thiazole-based compounds have been shown to exhibit cytotoxic activity on cancer cells , indicating that this compound may interact with its targets to induce cell death.

Biochemical Pathways

Given the reported anticancer activities of similar compounds , it is plausible that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Related compounds have been reported to exhibit cytotoxic activity on cancer cells , suggesting that this compound may induce cell death in targeted cells.

Future Directions

The compound and its derivatives have shown promising results in anticancer studies . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment. Additionally, the design of new anticancer drugs that are more selective for cancer cells and have fewer side effects is a major challenge for researchers .

properties

IUPAC Name |

6-(2,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-3-4-11(10(2)7-9)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQKPDMZOVGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

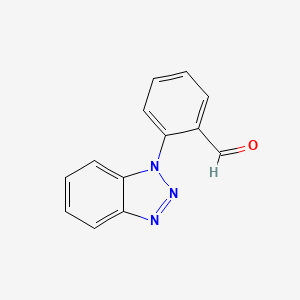

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

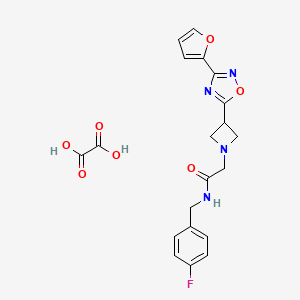

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

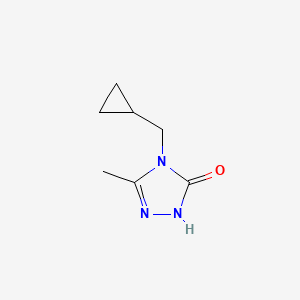

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

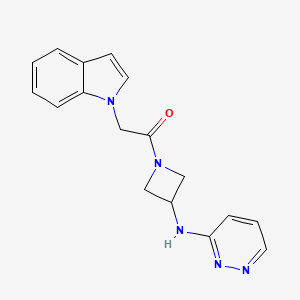

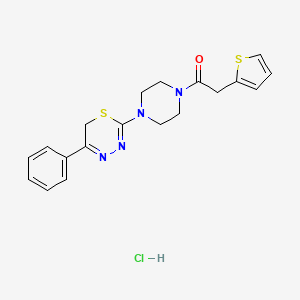

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

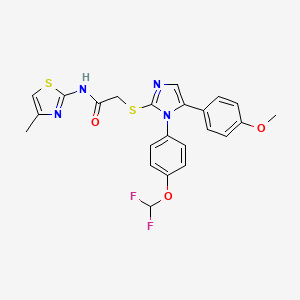

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)